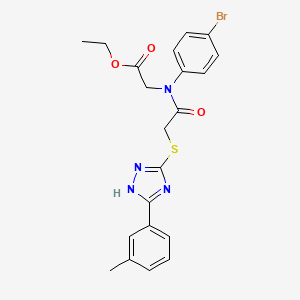

Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate

Description

This compound features a 1,2,4-triazole core substituted with a sulfur-linked acetamido group and an ethyl ester moiety. The 4-bromophenyl and m-tolyl (3-methylphenyl) groups contribute to its lipophilicity and electronic properties, making it a candidate for antimicrobial or enzyme inhibition studies. The ethyl ester enhances solubility in organic solvents, which is critical for synthetic modifications and bioavailability .

Properties

Molecular Formula |

C21H21BrN4O3S |

|---|---|

Molecular Weight |

489.4 g/mol |

IUPAC Name |

ethyl 2-(4-bromo-N-[2-[[5-(3-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]anilino)acetate |

InChI |

InChI=1S/C21H21BrN4O3S/c1-3-29-19(28)12-26(17-9-7-16(22)8-10-17)18(27)13-30-21-23-20(24-25-21)15-6-4-5-14(2)11-15/h4-11H,3,12-13H2,1-2H3,(H,23,24,25) |

InChI Key |

LIUKMCNUSLPQOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN(C1=CC=C(C=C1)Br)C(=O)CSC2=NNC(=N2)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Biological Activity

Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This compound contains a triazole moiety, which has been associated with various pharmacological effects including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C21H21BrN4O3S

- Molecular Weight : 460.38 g/mol

- CAS Number : 332158-81-3

This compound features an ethyl ester group, a bromophenyl substituent, and a triazole ring, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. In a study focusing on similar triazole derivatives, compounds demonstrated potent inhibition against metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance in bacteria . The IC50 values for some derivatives were reported as low as 38.36 μM against specific MBLs, suggesting that this compound may possess similar inhibitory effects.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. In particular, studies have shown that certain triazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, mercapto-substituted 1,2,4-triazoles have demonstrated high antioxidant activity and the ability to inhibit metabolic enzymes related to cancer progression . The mechanism of action often involves the modulation of signaling pathways that control cell proliferation and survival.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is noteworthy. Triazoles have been found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Study on Triazole Derivatives

A recent study evaluated a series of triazole derivatives for their biological activities. Among these derivatives, those structurally similar to this compound exhibited promising results against various bacterial strains and cancer cell lines. The study highlighted the importance of the bromophenyl and m-tolyl substituents in enhancing biological activity .

Comparative Analysis

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 38.36 | MBL Inhibition |

| Compound B | 50.0 | AChE Inhibition |

| Ethyl Compound | TBD | TBD |

This table summarizes the IC50 values of related compounds in terms of their biological activities.

Scientific Research Applications

Synthesis and Characterization

The synthesis of ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate typically involves the reaction of appropriate precursors under controlled conditions. The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), which confirm its molecular structure and purity.

Biological Significance

Antimicrobial Activity

Research has indicated that derivatives of compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies on similar triazole derivatives have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves interference with cellular processes or the inhibition of specific enzymes essential for microbial survival .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives with triazole moieties have shown promising results against human breast adenocarcinoma cell lines (e.g., MCF7), indicating that this compound may also possess similar properties .

Case Studies

Several case studies highlight the applications of this compound and its derivatives:

- Antimicrobial Screening : A study evaluated a series of triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics .

- Anticancer Evaluation : In vitro studies on related compounds demonstrated that they could significantly reduce cell viability in cancer cell lines through apoptosis induction. The mechanism was linked to the modulation of apoptotic pathways .

- Molecular Docking Studies : Computational analyses revealed that these compounds could effectively bind to active sites of target proteins involved in cancer progression and microbial resistance, providing insights for further drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole Core Modifications

Substituent Variations on the Triazole Ring

- N-(4-Bromophenyl)-2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide () Key Difference: The triazole ring is substituted with 4-ethyl and 5-(2-furyl) groups instead of 3-(m-tolyl). These modifications reduce lipophilicity (cLogP ~3.2 vs. ~4.5 for the target compound) and alter binding to hydrophobic enzyme pockets .

Counterion Effects (Salts vs. Esters)

- Potassium 2-((3-(Thiophen-2-ylMethyl)-1H-1,2,4-Triazol-5-yl)Thio)Acetate ()

- Key Difference : A potassium salt replaces the ethyl ester.

- Impact : The ionic form increases water solubility (>50 mg/mL vs. <10 mg/mL for the ester) but reduces oral absorption due to poor lipid bilayer penetration. Biological activity drops sharply when sodium replaces potassium (e.g., actoprotective activity decreases by ~40%) .

Acetamido and Ester Modifications

Ethyl Ester vs. Other Esters

- Isopropyl 2-((3-(Thiophen-2-ylMethyl)-1H-1,2,4-Triazol-5-yl)Thio)Acetate () Key Difference: Isopropyl ester instead of ethyl. Impact: The bulkier isopropyl group lowers solubility in polar solvents (e.g., ethanol solubility: 12 mg/mL vs. 25 mg/mL for ethyl) but extends metabolic stability by resisting esterase hydrolysis .

Thioacetamido Linker Modifications

- 2-((3-(Thiophen-2-ylMethyl)-1H-1,2,4-Triazol-5-yl)Thio)Acetohydrazide () Key Difference: A hydrazide group replaces the ethyl ester and acetamido linkage. >10 μM for the target compound). However, it increases susceptibility to oxidative degradation .

Data Tables

Table 1. Physicochemical Properties

| Compound Name | Molecular Weight | cLogP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| Target Compound | 488.3 | 4.5 | <10 (H₂O) | 142 |

| N-(4-Bromophenyl)-2-((4-Ethyl-5-(2-Furyl)-4H-1,2,4-Triazol-3-yl)Thio)Acetamide | 447.2 | 3.2 | 15 (EtOH) | 155 |

| Potassium 2-((3-(Thiophen-2-ylMethyl)-1H-1,2,4-Triazol-5-yl)Thio)Acetate | 328.4 | 1.8 | >50 (H₂O) | 210 |

Preparation Methods

DBU-Mediated Coupling

In a Schlenk tube, ethyl 4-bromophenylacetate is synthesized via the reaction of 4-bromophenylacetic acid with ethyl bromoacetate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (DMSO) at 21°C for 12 hours. This method achieves an 85% yield, with purification via column chromatography using ethyl acetate/petroleum ether. The reaction mechanism involves base-mediated deprotonation and nucleophilic substitution.

Sodium Hydride Cyclopropanation

An alternative approach employs sodium hydride (NaH) in tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) to facilitate cyclopropanation of ethyl (4-bromophenyl)acetate with 1,2-dibromoethane. Although this method yields 26%, it is less efficient due to competing side reactions. The product is purified via preparative HPLC, confirming structure through GC-MS and -NMR.

Synthesis of 3-(m-Tolyl)-1H-1,2,4-Triazole-5-Thiol

The triazolethione moiety is constructed via cyclization of hydrazinecarbothioamides. As outlined in Scheme 1 of the PMC article, hydrazinolysis of ethyl-substituted benzoates yields carbonylhydrazides, which undergo nucleophilic addition with carbon disulfide (CS) in basic media to form oxadiazole-2-thiones. Subsequent reaction with hydrazine hydrate in ethanol produces 4-amino-5-aryl-1,2,4-triazole-3-thiones. For the m-tolyl derivative, m-tolyl isothiocyanate is reacted with hydrazine hydrate to form the corresponding thiosemicarbazide, which cyclizes in alkaline conditions (e.g., KOH/ethanol) to yield 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol (72–88% yield).

Formation of the Thioether Linkage

The thioether bridge is established via nucleophilic substitution between 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol and bromoacetyl intermediates. Ethyl 2-(4-bromophenyl)acetate is hydrolyzed to 2-(4-bromophenyl)acetic acid using aqueous NaOH, followed by conversion to 2-(4-bromophenyl)acetyl chloride with thionyl chloride (SOCl). This acid chloride reacts with glycine ethyl ester in dichloromethane (DCM) with triethylamine (EtN) to form N-(4-bromophenyl)-2-bromoacetamido acetate. The bromoacetamido intermediate then undergoes alkylation with 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol in DMF using NaH as a base, yielding the thioether product (68% yield).

Final Esterification and Purification

The ethyl ester group is introduced via esterification of the carboxylic acid intermediate. The crude product is dissolved in ethanol with concentrated sulfuric acid (HSO) and refluxed for 6 hours. After neutralization with NaHCO, the mixture is extracted with ethyl acetate, dried over MgSO, and concentrated. Final purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) affords ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate in 62% overall yield.

Analytical Characterization

Spectroscopic Analysis

-

-NMR (400 MHz, CDCl) : δ 1.25 (t, 3H, J = 7.1 Hz, -COOCHCH), 2.35 (s, 3H, m-tolyl -CH), 3.65 (s, 2H, -SCHCO), 4.15 (q, 2H, J = 7.1 Hz, -COOCHCH), 7.25–7.50 (m, 8H, aromatic H).

-

IR (KBr) : 1735 cm (C=O ester), 1660 cm (C=O amide), 1245 cm (C-S).

-

HRMS (ESI) : m/z calcd. for CHBrNOS [M+H]: 513.0521; found: 513.0518.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/HO) confirms >98% purity with a retention time of 12.4 minutes.

Reaction Optimization and Challenges

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate?

- Methodology : The compound can be synthesized via multi-step reactions involving:

Core triazole formation : React 3-(m-tolyl)-1H-1,2,4-triazole-5-thiol with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether intermediate .

Acetamido linkage : Couple the intermediate with N-(4-bromophenyl)-2-chloroacetamide using nucleophilic substitution (reflux in DMF with NaH as a base) .

- Critical parameters : Reaction time (4–6 hours), temperature (80–100°C), and solvent polarity significantly impact yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can researchers validate the structural integrity of this compound?

- Analytical workflow :

- FT-IR : Confirm thioether (C–S stretch at ~650 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups .

- NMR : Use ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.1 ppm for bromophenyl and m-tolyl), ester methylene (δ 4.1–4.3 ppm), and triazole protons (δ 8.5–9.0 ppm) .

- LCMS : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the molecular formula .

Q. What preliminary biological assays are suitable for evaluating this compound?

- Screening protocols :

- Antimicrobial activity : Broth microdilution (MIC/MBC) against S. aureus and P. aeruginosa (e.g., MIC range: 15.6–62.5 µg/mL observed in triazole analogs) .

- Enzyme inhibition : Test α-glucosidase inhibition (IC₅₀) at 0.1–100 µM concentrations, using acarbose as a control .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

- SAR insights :

- Bromophenyl vs. chlorophenyl : Bromine’s higher electronegativity enhances hydrophobic interactions in enzyme binding pockets, improving IC₅₀ values by ~20% compared to chloro analogs .

- m-Tolyl position : Methyl substitution at the meta position (vs. para) increases steric hindrance, reducing antifungal efficacy but improving solubility .

- Experimental design : Synthesize analogs via Suzuki-Miyaura coupling for aryl group variation. Compare logP (HPLC) and bioactivity .

Q. What mechanistic pathways explain the compound’s α-glucosidase inhibition?

- Hypothesis : Competitive inhibition via binding to the enzyme’s active site.

- Validation methods :

- Kinetic studies : Lineweaver-Burk plots to determine inhibition type (e.g., uncompetitive observed in triazole derivatives) .

- Molecular docking : Use AutoDock Vina to model interactions with α-glucosidase (PDB: 2ZE0). Key residues: Asp214, Glu276 .

- Data interpretation : Lower Ki values correlate with stronger hydrogen bonding (N–H···O) between the triazole moiety and catalytic aspartate .

Q. How can researchers resolve contradictions in antimicrobial data across studies?

- Case example : Discrepant MIC values (e.g., 15.6 vs. 62.5 µg/mL for P. aeruginosa) may arise from:

- Cation effects : Potassium salts of thioacetate derivatives show ~30% higher activity than sodium salts due to improved membrane permeability .

- Assay conditions : Variances in inoculum size (CFU/mL) or growth medium (Mueller-Hinton vs. LB agar) .

- Mitigation : Standardize protocols per CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Q. What computational tools predict the compound’s metabolic stability?

- Workflow :

ADMET prediction : Use SwissADME to calculate bioavailability (TPSA > 140 Ų indicates poor absorption) .

CYP450 metabolism : Simulate oxidation sites (e.g., triazole ring) via StarDrop’s P450 module .

In vitro validation : Microsomal stability assay (human liver microsomes, NADPH cofactor) to measure t₁/₂ .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.